molecular formula C21H30O2 B1252154 ent-Chromazonarol

ent-Chromazonarol

Cat. No. B1252154
M. Wt: 314.5 g/mol
InChI Key: ZKEMVUBEPDXJPL-IZZBFERCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Chromazonarol is a natural product found in Dictyopteris undulata with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Nature-Inspired Synthesis

    ent-Chromazonarol, a sesquiterpene quinone/hydroquinone, has been synthesized using a nature-inspired approach. The efficient method involves a Lewis acid-mediated cyclization, enabling the preparation of natural product congeners for biological studies (Huang & Lei, 2013).

  • Synthetic Strategies

    Research has focused on developing new synthetic strategies for bioactive metabolites related to ent-Chromazonarol. These strategies have enabled the synthesis of compounds like the angiogenesis inhibitor 8-epipuupehedione (Alvarez-Manzaneda et al., 2007).

  • Enantioselective Synthesis

    The enantioselective total synthesis of (−)-8-epi-chromazonarol has been achieved, highlighting a unique N2H4·H2O promoted oxa-Michael cyclization. This synthesis is significant for the construction of the central chroman framework in these compounds (Liu et al., 2018).

Biological and Pharmacological Insights

  • Antimicrobial and Antiviral Activities

    Research on the brown alga Dictyopteris undulata has identified compounds including ent-Chromazonarol with antimicrobial and antiviral activities. This suggests potential applications in combating microbial and viral infections (Koker, 2011).

  • Antioxidative Properties

    ent-Chromazonarol has been studied for its antioxidative properties. Specifically, isozonarol, a compound related to ent-Chromazonarol, exhibited significant radical scavenging activity, highlighting its potential as an antioxidant (Kumagai et al., 2018).

Synthesis as a Tool for Research

  • Development of Synthetic Methods: Research into ent-Chromazonarol has led to the development of scalable, divergent synthetic methods. These methods have been instrumental in preparing bioactive meroterpenoids and related compounds for further study (Dixon et al., 2012).

properties

Product Name

ent-Chromazonarol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(4aS,6aR,12aR,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthen-10-ol

InChI

InChI=1S/C21H30O2/c1-19(2)9-5-10-20(3)17(19)8-11-21(4)18(20)13-14-12-15(22)6-7-16(14)23-21/h6-7,12,17-18,22H,5,8-11,13H2,1-4H3/t17-,18+,20-,21+/m0/s1

InChI Key

ZKEMVUBEPDXJPL-IZZBFERCSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC4=C(O3)C=CC(=C4)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C=CC(=C4)O)C)C)C

synonyms

chromazonarol
ent-chromazonarol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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